

An In-depth Technical Guide to ATM Inhibitor-3 (compound 34)

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Compound of Interest

Compound Name: ATM Inhibitor-3

Cat. No.: B12414216

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Abstract

ATM Inhibitor-3 (compound 34), with CAS number 2769140-52-3, is a highly potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. As a central regulator of the DNA damage response (DDR), ATM kinase is a critical target in oncology. This technical guide provides a comprehensive overview of **ATM Inhibitor-3**, including its biochemical and cellular activity, selectivity profile, and metabolic stability. Detailed experimental protocols for key assays and visualizations of the ATM signaling pathway and relevant experimental workflows are also presented to support further research and development efforts.

Introduction

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.^[1] Upon activation, ATM orchestrates a complex signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.^[1] The critical role of ATM in maintaining genomic integrity has made it a compelling target for therapeutic intervention, particularly in oncology. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents such as radiotherapy and chemotherapy.

ATM Inhibitor-3 (compound 34) is a novel urea-based inhibitor of ATM kinase. It has demonstrated subnanomolar cellular potency and a high degree of selectivity, making it a valuable tool for studying ATM signaling and a promising candidate for further drug development.

Core Compound Information

Property	Value
Compound Name	ATM Inhibitor-3 (compound 34)
CAS Number	2769140-52-3
Molecular Formula	C ₂₅ H ₂₉ FN ₆ O ₃
Molecular Weight	480.53 g/mol
Chemical Name	N-(4-(1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)phenyl)-N'-(p-tolyl)urea
Canonical SMILES	<chem>CCOCCN1C(=O)C(=C(C2=CC=C(C=C2)NC(=O)NC3=CC=C(C)C=C3)C=N1)C4=CC=CC=C4</chem>

Quantitative Data

Biochemical and Cellular Activity

ATM Inhibitor-3 exhibits potent inhibition of ATM kinase activity in both biochemical and cellular assays.

Assay Type	Target	IC ₅₀ (nM)	Reference
Biochemical Assay	ATM	0.71	[2] [3]
Cellular Assay	ATM	<1	[2] [3]

Kinase Selectivity Profile

A high degree of selectivity is a crucial attribute for a kinase inhibitor to minimize off-target effects. While the full kinome scan data is available in the primary publication by Dimitrov et al. (2022), it is reported that **ATM Inhibitor-3** demonstrates excellent selectivity. It shows some

inhibitory activity against the PI3K kinase family, which is common for ATM inhibitors due to structural similarities in the kinase domain.

A comprehensive table of the kinome selectivity profile would be presented here, with data extracted from the full text of Dimitrov T, et al. Eur J Med Chem. 2022;235:114234.

In Vitro Metabolic Stability

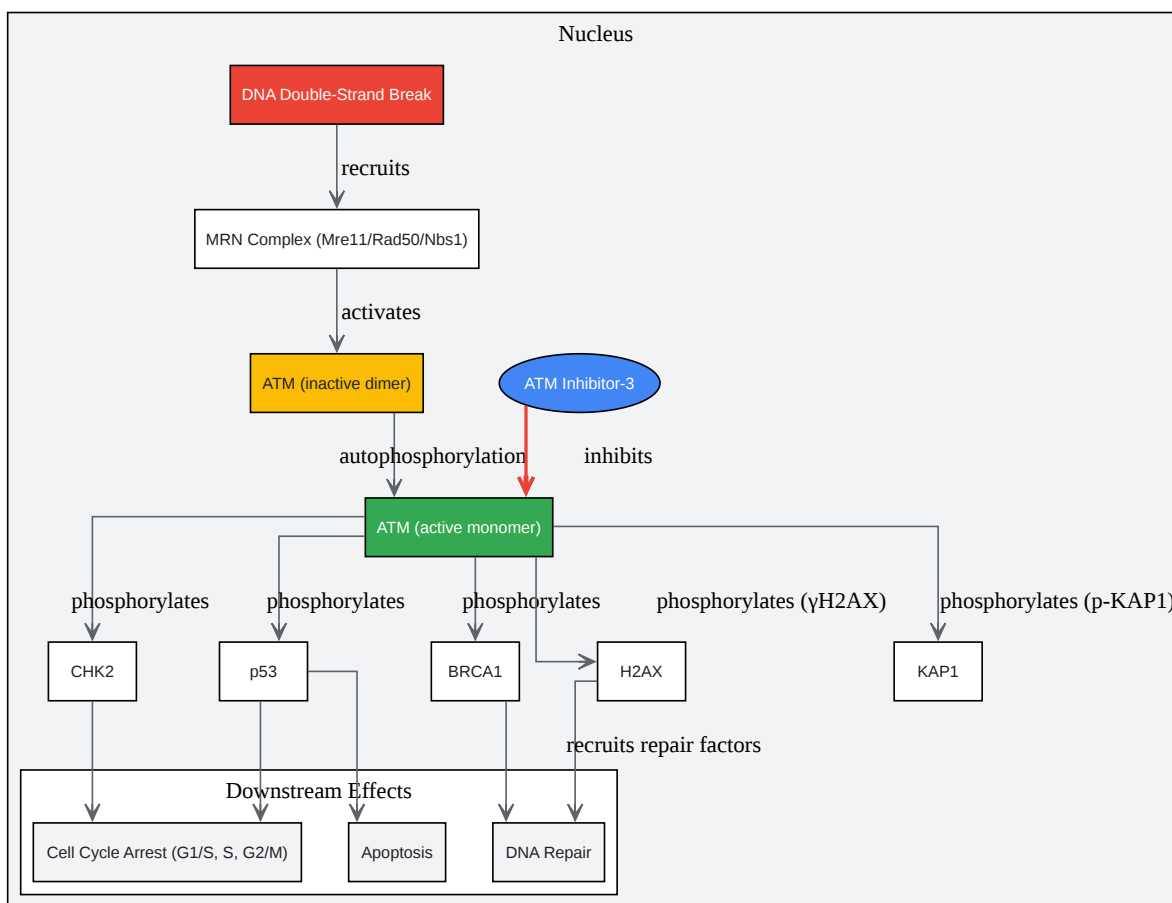
ATM Inhibitor-3 has been shown to possess favorable metabolic stability in human liver microsomes, suggesting a lower likelihood of rapid metabolic clearance in vivo.

Species	Matrix	Half-life (t _{1/2}) (min)	Intrinsic Clearance (CL _{int}) (μL/min/mg)	Reference
Human	Liver Microsomes	> 60	Low	[2] [3]

Signaling Pathways and Experimental Workflows

ATM Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of ATM in the DNA damage response pathway.

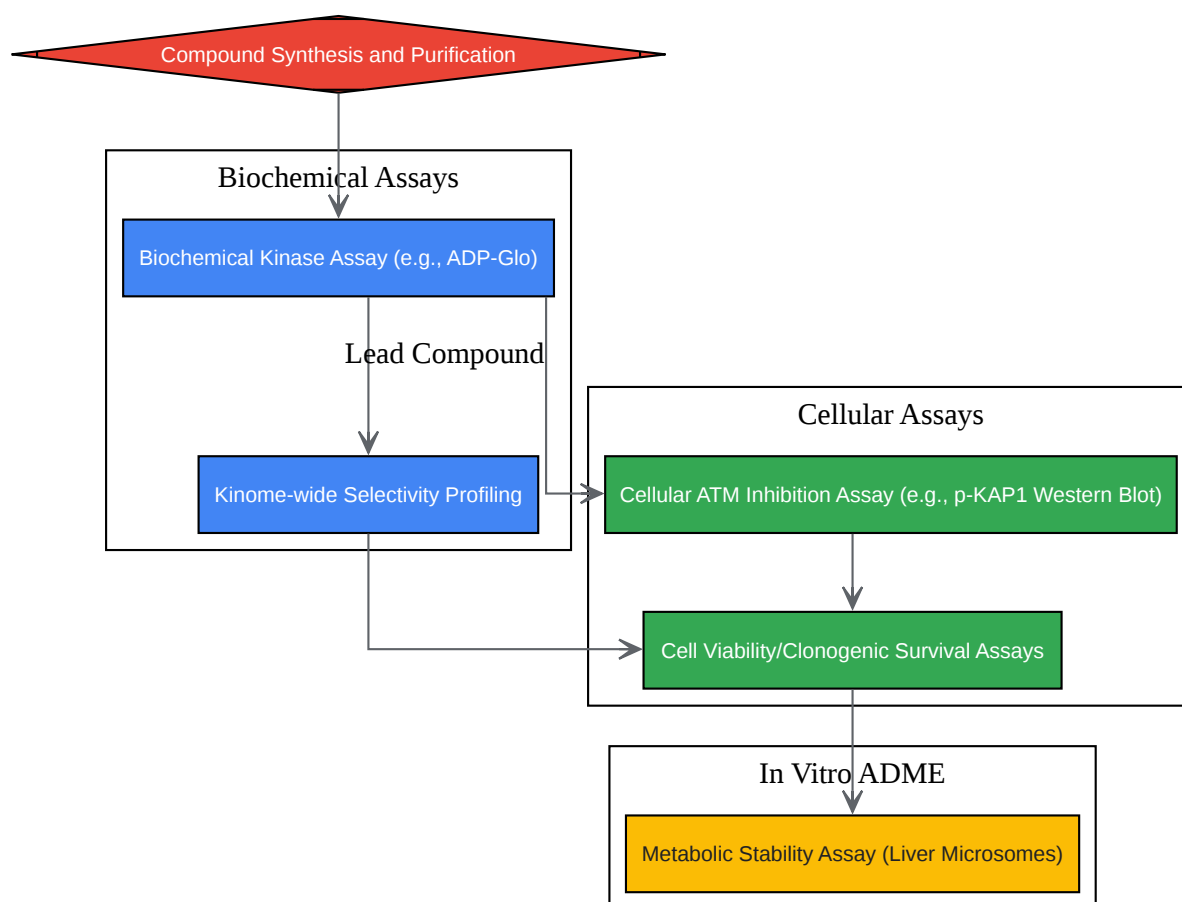


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ATM Signaling Pathway in DNA Damage Response

Experimental Workflow for Evaluating ATM Inhibitor Potency and Selectivity

The following diagram outlines a typical workflow for the preclinical evaluation of an ATM inhibitor.



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Preclinical Evaluation Workflow for ATM Inhibitors

Experimental Protocols

Synthesis of ATM Inhibitor-3 (Compound 34)

The detailed synthesis protocol for N-(4-(1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)phenyl)-N'-(p-tolyl)urea is described in the primary publication by Dimitrov et al. (2022). A general outline is provided below.

A multi-step synthesis is employed, likely involving the initial construction of the 1,6-naphthyridin-2(1H)-one core, followed by functionalization and a final urea formation step. The synthesis would be confirmed by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biochemical ATM Kinase Assay (ADP-Glo™ Assay)

This assay quantifies ATM kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant human ATM kinase
- ATM substrate (e.g., p53-derived peptide)
- **ATM Inhibitor-3** (compound 34)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- 384-well white plates

Procedure:

- Prepare serial dilutions of **ATM Inhibitor-3** in DMSO and then in assay buffer.
- In a 384-well plate, add the ATM kinase, the substrate, and the inhibitor solution.
- Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- The IC₅₀ values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Cellular ATM Inhibition Assay (p-KAP1 Western Blot)

This assay assesses the ability of **ATM Inhibitor-3** to block the phosphorylation of a downstream ATM target, KAP1, in cells.

Materials:

- Human cancer cell line (e.g., HCT116, U2OS)
- **ATM Inhibitor-3** (compound 34)
- DNA damaging agent (e.g., etoposide or ionizing radiation)
- Cell lysis buffer
- Primary antibodies: anti-phospho-KAP1 (Ser824), anti-total KAP1, anti-actin or -tubulin
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **ATM Inhibitor-3** for a specified time (e.g., 1-2 hours).

- Induce DNA damage by treating with a DNA damaging agent (e.g., etoposide) or by exposing the cells to ionizing radiation.
- After a short incubation period (e.g., 30-60 minutes), wash the cells with PBS and lyse them.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the p-KAP1 signal to total KAP1 and a loading control.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of **ATM Inhibitor-3** to metabolism by liver enzymes.

Materials:

- Pooled human liver microsomes
- **ATM Inhibitor-3** (compound 34)
- NADPH regenerating system (or NADPH)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for reaction quenching)
- LC-MS/MS system

Procedure:

- Prepare a solution of **ATM Inhibitor-3** in a low percentage of organic solvent (e.g., DMSO) and dilute it in phosphate buffer.
- Pre-warm the liver microsome suspension and the inhibitor solution at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-inhibitor mixture.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of **ATM Inhibitor-3**.
- Calculate the half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) from the rate of disappearance of the compound.

Conclusion

ATM Inhibitor-3 (compound 34) is a potent, selective, and metabolically stable inhibitor of ATM kinase. Its well-characterized biochemical and cellular activities make it an invaluable research tool for elucidating the intricacies of the DNA damage response. Furthermore, its favorable drug-like properties position it as a strong candidate for further preclinical and clinical development as a potential cancer therapeutic, particularly in combination with DNA-damaging agents. This technical guide provides a solid foundation for researchers and drug developers to understand and utilize this promising molecule in their future investigations.

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